3-Ethyl-2-oxo-1H-1,6-naphthyridine-7-carbaldehyde: Core Properties, Synthesis, and Application in PARP1 Inhibitor Development
3-Ethyl-2-oxo-1H-1,6-naphthyridine-7-carbaldehyde: Core Properties, Synthesis, and Application in PARP1 Inhibitor Development
An in-depth technical guide analyzing the core properties, synthesis, and application of 3-ethyl-2-oxo-1H-1,6-naphthyridine-7-carbaldehyde.
Executive Summary
The compound 3-ethyl-2-oxo-1H-1,6-naphthyridine-7-carbaldehyde (CAS: 2589531-35-9) is a highly specialized heterocyclic intermediate critical to the design and synthesis of next-generation Poly (ADP-ribose) polymerase 1 (PARP1) selective inhibitors[1]. As the pharmaceutical industry shifts from first-generation pan-PARP inhibitors (which often cause hematological toxicity due to PARP2 inhibition) to highly selective PARP1-trapping agents, the 1,6-naphthyridin-2-one scaffold has emerged as a privileged pharmacophore[2]. This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and mechanistic applications of this crucial carbaldehyde intermediate.
Physicochemical Properties & Structural Analysis
The structural architecture of 3-ethyl-2-oxo-1H-1,6-naphthyridine-7-carbaldehyde features a bicyclic 1,6-naphthyridine core substituted with an ethyl group, a lactam (pyridone) motif, and a highly reactive carbaldehyde at the 7-position[1].
The lactam motif acts as a critical hydrogen bond donor/acceptor pair, which is essential for anchoring the molecule within the nicotinamide-binding pocket of the PARP1 enzyme. The carbaldehyde group serves as a versatile synthetic handle, allowing for late-stage diversification via reductive amination to append various piperazine or basic amine tail groups that modulate solubility and target engagement[1].
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | 3-ethyl-2-oxo-1,2-dihydro-1,6-naphthyridine-7-carbaldehyde |
| CAS Registry Number | 2589531-35-9 |
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| Physical Appearance | Light-yellow solid / foam |
| Solubility Profile | Soluble in DMSO, Methanol (MeOH), Dichloromethane (DCM) |
| Key Structural Motifs | 1,6-naphthyridine core, lactam, terminal aldehyde |
Table 2: 1H NMR Characterization Data (DMSO-d6)
Note: Data derived from intermediate characterization during PARP1 inhibitor synthesis workflows.
| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
|---|---|---|---|
| 1.20 | Triplet (t) | 3H | Ethyl chain terminal methyl (-CH3) |
| 2.55 - 2.62 | Multiplet (m) | 2H | Ethyl chain methylene (-CH2-), overlapped with DMSO |
| ~7.15 - 8.78 | Singlets (s) | 3H | Aromatic protons of the naphthyridine core |
| ~10.05 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| 12.00+ | Broad singlet (br s)| 1H | Lactam nitrogen proton (-NH) |
Mechanistic Role in Drug Discovery (PARP1 Selective Inhibitors)
First-generation PARP inhibitors target both PARP1 and PARP2. However, PARP2 inhibition is strongly associated with dose-limiting hematological toxicities (e.g., anemia). The 1,6-naphthyridin-2-one core derived from 3-ethyl-2-oxo-1H-1,6-naphthyridine-7-carbaldehyde provides enhanced selectivity for PARP1 over PARP2[2].
When a DNA single-strand break (SSB) occurs, PARP1 is recruited to the site[2]. The naphthyridine-derived inhibitor binds to the catalytic domain of PARP1. Because of the specific steric and electronic interactions afforded by the substituted naphthyridine core, the inhibitor effectively "traps" the PARP1 enzyme on the DNA[2]. During the S-phase of the cell cycle, this trapped PARP1-DNA complex causes replication fork collapse, leading to lethal double-strand breaks (DSBs)[2]. In cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, this results in synthetic lethality and apoptosis[2].
Mechanism of action for PARP1 trapping and synthetic lethality in HRD cancer cells.
Synthetic Methodology & Experimental Protocols
The synthesis of 3-ethyl-2-oxo-1H-1,6-naphthyridine-7-carbaldehyde is a multi-step process requiring precise control over cross-coupling and oxidation chemistries[1]. The workflow below details the transformation from a brominated precursor to the final carbaldehyde, and its subsequent reduction/amination[1].
Chemical synthesis workflow from the bromo-precursor to the PARP1 inhibitor.
Protocol 1: Suzuki-Miyaura Cross-Coupling (Synthesis of Intermediate 3)
Objective: Convert 7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one to 3-ethyl-7-vinyl-1H-1,6-naphthyridin-2-one[1]. Causality & Design: The introduction of a vinyl group is a strategic prerequisite for generating the aldehyde[1]. The reaction utilizes PdCl2(dppf) because the bidentate dppf ligand provides essential steric bulk and electron density, facilitating the oxidative addition of the deactivated aryl bromide while preventing the precipitation of inactive palladium black.
Step-by-Step Procedure:
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Reagent Assembly: To a reaction vessel, add 7-bromo-3-ethyl-1H-1,6-naphthyridin-2-one (1.0 eq, e.g., 130 mg, 0.51 mmol), 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (1.2 eq, 0.62 mmol), and Potassium Carbonate (K2CO3) (3.0 eq, 1.54 mmol)[1].
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Solvent Addition: Suspend the mixture in a degassed solvent system of 1,4-dioxane and water (typically a 3:1 v/v ratio, e.g., 4 mL dioxane / 1.33 mL water)[1].
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Catalyst Introduction: Add the palladium catalyst, PdCl2(dppf) (0.1 eq, 0.05 mmol), under an inert atmosphere (Nitrogen or Argon)[1].
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Thermal Activation: Heat the stirred mixture to 90°C for 1 hour. Monitor reaction completion via LC-MS or TLC[1].
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Workup & Purification: Dilute the cooled reaction mixture with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure[1].
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Isolation: Purify the crude residue via flash silica chromatography (elution gradient: 0 to 20% MeOH in DCM) to yield the vinyl intermediate as a yellow solid (approx. 90% yield)[1].
Protocol 2: Lemieux-Johnson Oxidation (Synthesis of Intermediate 4)
Objective: Oxidatively cleave the terminal olefin of 3-ethyl-7-vinyl-1H-1,6-naphthyridin-2-one to yield 3-ethyl-2-oxo-1H-1,6-naphthyridine-7-carbaldehyde[1]. Causality & Design: While ozonolysis is a traditional method for olefin cleavage, it requires specialized ozone generators and carries severe explosion risks due to ozonide intermediates. The Lemieux-Johnson oxidation is chosen for its benchtop safety and high chemoselectivity. Osmium tetroxide (OsO4) is used in catalytic amounts to dihydroxylate the alkene, while stoichiometric sodium periodate (NaIO4) cleaves the resulting diol and reoxidizes the osmium[1]. 2,6-lutidine is added as a mild, sterically hindered base to neutralize acidic byproducts, suppressing unwanted side reactions and protecting the fragile aldehyde product[1].
Step-by-Step Procedure:
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Substrate Dissolution: Dissolve 3-ethyl-7-vinyl-1H-1,6-naphthyridin-2-one (1.0 eq, e.g., 30 mg, 0.15 mmol) in a THF/water mixture (e.g., 1 mL THF / 0.2 mL water)[1].
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Additive Incorporation: Add 2,6-lutidine (2.0 eq, 0.30 mmol) and Sodium periodate (NaIO4) (4.0 eq, 0.60 mmol) to the solution[1].
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Catalytic Oxidation: Carefully add Osmium tetroxide (OsO4) as a dilute aqueous solution (0.02 eq, 3.00 μmol)[1]. Safety Note: OsO4 is highly toxic and volatile; perform strictly in a fume hood.
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Reaction Monitoring: Stir the mixture at room temperature until complete consumption of the starting material is observed.
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Quenching & Extraction: Dilute the reaction with water and extract thoroughly with ethyl acetate[1].
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Purification: Concentrate the filtrate to dryness. Purify the residue via flash silica chromatography (elution gradient: 0 to 15% MeOH in DCM)[1].
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Product Isolation: Concentrate the product fractions under reduced pressure to afford 3-ethyl-2-oxo-1H-1,6-naphthyridine-7-carbaldehyde as a light-yellow foam (approx. 79% yield)[1].
Protocol 3: Downstream Reduction / Reductive Amination
Objective: Utilize the carbaldehyde for late-stage functionalization, either by reducing it to an alcohol (Intermediate 5) or coupling it with an amine[1]. Causality & Design: The aldehyde is a highly electrophilic center. For inhibitor synthesis, it is often subjected to reductive amination with complex piperazine derivatives. Alternatively, it can be reduced to a hydroxymethyl group using Sodium borohydride (NaBH4), a mild reducing agent that selectively reduces the aldehyde without affecting the lactam carbonyl[1].
Step-by-Step Procedure (Reduction to Alcohol):
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Cooling: Dissolve 3-ethyl-2-oxo-1H-1,6-naphthyridine-7-carbaldehyde (1.0 eq, e.g., 82 mg, 0.41 mmol) in methanol (2 mL) and cool the solution to 0°C[1].
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Reduction: Slowly add Sodium borohydride (NaBH4) (4.0 eq, 1.62 mmol)[1].
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Stirring: Allow the mixture to warm to room temperature and stir for 1 hour[1].
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Isolation: Remove the methanol under vacuum. Purify the residue via flash silica chromatography (0 to 35% MeOH in DCM) to afford 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one as a pale-yellow solid (approx. 82% yield)[1].
Conclusion & Future Perspectives
3-ethyl-2-oxo-1H-1,6-naphthyridine-7-carbaldehyde stands as a master key in the synthesis of highly selective PARP1 inhibitors. By leveraging robust, scalable synthetic methodologies—such as Pd-catalyzed cross-coupling and controlled Lemieux-Johnson oxidation—medicinal chemists can efficiently access this intermediate. Its structural features not only ensure potent target engagement via the lactam hydrogen-bonding network but also provide a versatile aldehyde handle for optimizing the pharmacokinetic properties of the final drug candidate. As the oncology field advances toward precision medicine, the strategic utilization of such highly tailored chemical intermediates will remain paramount in overcoming the toxicity limitations of earlier chemotherapies.
References
- Chemical compounds (US11325906B2). AstraZeneca AB. United States Patent and Trademark Office.
- Parp1 inhibitors (WO2021013735A1). AstraZeneca AB. World Intellectual Property Organization.
